H-Gly-Ala-Gly-OH

Descripción general

Descripción

2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid is a compound with significant relevance in the field of biochemistry It is a derivative of glycine and is known for its role in various biochemical processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid typically involves the use of amino acid derivatives. One common method involves the reaction of glycine with other amino acids under specific conditions to form the desired compound. The reaction conditions often include controlled temperature and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as peptide synthesis. This method allows for the precise assembly of amino acids in the desired sequence, leading to the formation of 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid. The use of automated peptide synthesizers can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can lead to a variety of substituted derivatives, depending on the functional groups involved.

Aplicaciones Científicas De Investigación

2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.

Biology: The compound is studied for its role in various biochemical pathways and its potential effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a biomarker for certain diseases.

Industry: The compound is used in the production of specialized peptides and other biochemical products.

Mecanismo De Acción

The mechanism of action of 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact pathways involved depend on the specific context and application of the compound.

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid include:

Glycine: A simple amino acid that serves as a building block for more complex molecules.

Alanine: Another amino acid that is structurally similar and often used in peptide synthesis.

Proline: An amino acid with a unique cyclic structure that influences the properties of peptides.

Uniqueness

What sets 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid apart is its specific sequence and structure, which confer unique biochemical properties

Actividad Biológica

H-Gly-Ala-Gly-OH, a tripeptide composed of glycine (Gly), alanine (Ala), and glycine, has garnered attention in biochemical research for its potential biological activities. This article reviews the biological activity of this compound, highlighting its interactions, effects on cellular processes, and implications in therapeutic applications.

Chemical Structure and Properties

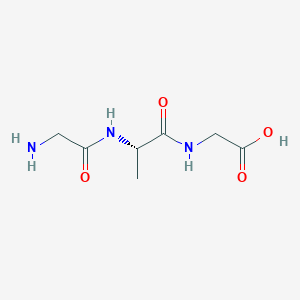

This compound is a simple tripeptide with the following structure:

- Chemical Formula : C₇H₁₄N₂O₃

- Molecular Weight : 158.19 g/mol

The peptide is synthesized through standard peptide synthesis techniques, often involving the protection and deprotection of amino groups to ensure correct sequence formation.

1. Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, research has shown that peptides containing Gly and Ala residues can enhance cytotoxicity against various cancer cell lines. In particular, this compound has demonstrated potential in inhibiting the proliferation of HeLa and MCF-7 cells, which are commonly used models for cervical and breast cancer respectively.

2. Neuroprotective Effects

In addition to its antitumor activity, this compound has been studied for its neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, thereby protecting against cell death induced by neurotoxins. This property may be attributed to the peptide's ability to modulate signaling pathways associated with apoptosis and inflammation.

3. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophages. Studies have reported that this compound can significantly reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

The biological activities of this compound are mediated through various mechanisms:

- Receptor Interaction : The peptide may interact with specific receptors involved in apoptosis and cell survival pathways.

- Cell Signaling Modulation : It modulates key signaling pathways such as NF-κB and MAPK, which are crucial in inflammatory responses and cell proliferation.

- Antioxidant Activity : The presence of glycine contributes to its antioxidant properties, helping to scavenge free radicals and reduce oxidative damage.

Study on Antitumor Activity

In a study conducted by Xia et al., this compound was tested alongside other peptides for their cytotoxic effects on cancer cell lines. The results indicated that this tripeptide significantly inhibited cell growth in a dose-dependent manner, demonstrating its potential as an anticancer agent.

Neuroprotection Research

A study published in Bioactive Compounds from Natural Sources examined the neuroprotective effects of various peptides, including this compound. It was found that this peptide could protect PC12 cells from corticosterone-induced injury, suggesting its potential application in neurodegenerative diseases.

Propiedades

IUPAC Name |

2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-4(10-5(11)2-8)7(14)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVQELHRNUDMAA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427403 | |

| Record name | Glycyl-L-alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16422-05-2 | |

| Record name | Glycyl-L-alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Gly-Ala-Gly?

A1: The molecular formula of Gly-Ala-Gly is C7H13N3O4. Its molecular weight is 189.19 g/mol.

Q2: How can spectroscopic techniques be used to characterize Gly-Ala-Gly?

A2: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Circular Dichroism (CD) spectroscopy provide valuable insights into the structure and conformation of GAG. For instance, 13C NMR can distinguish different conformations in solution and solid state, such as β-sheet and random coil structures [, ]. IR and vibrational circular dichroism (VCD) can further identify specific structural elements like β-sheets and characterize their handedness during aggregation and gelation [].

Q3: Does the conformation of Gly-Ala-Gly change in different solvents?

A3: Yes, GAG displays conformational flexibility depending on the solvent environment. For instance, in hexafluoroisopropanol (HFIP), a commonly used solvent in peptide studies, GAG adopts a tightly folded conformation resembling a 310-helix. While in hexafluoroacetone (HFA), it exhibits a dynamically averaged unordered structure []. These findings highlight the influence of solvent interactions on peptide conformation.

Q4: Can Gly-Ala-Gly form gels?

A4: While not a typical gelator due to its short length, GAG can form gels under specific conditions. In a mixture of 55 mol% ethanol and 45 mol% water, cationic GAG forms a gel at temperatures below 36 °C []. This gel comprises crystalline fibrils, with rheological data indicating a soft, elastic, and solid-like structure.

Q5: How does the gelation process of Gly-Ala-Gly occur?

A5: The gelation of GAG in ethanol/water mixtures is a multi-step process involving distinct kinetic events. Initially, GAG molecules self-assemble into β-sheet-like tapes or ribbons. These tapes then further aggregate to form thicker and longer fibrils, ultimately leading to the formation of a sample-spanning network characteristic of a gel []. Interestingly, the chirality of the fibrils, as revealed by VCD spectroscopy, changes depending on the temperature, with left-handed fibrils dominating at lower temperatures and forming a more rigid gel [].

Q6: What is the role of ethanol in the gelation of Gly-Ala-Gly?

A6: Ethanol plays a crucial role in the gelation process of GAG. It is suggested that ethanol acts as a "catalyst" by facilitating the self-assembly of the peptide, despite its inherently low propensity to aggregate in purely aqueous solutions []. Ethanol likely modifies the solvent environment, promoting inter-peptide interactions that lead to the formation of β-sheets and subsequent gelation.

Q7: Can computational chemistry methods be used to study Gly-Ala-Gly?

A7: Yes, computational chemistry methods like molecular dynamics (MD) simulations and quantum chemical calculations offer valuable tools to investigate GAG's behavior. For instance, MD simulations using force fields like CHARMM can be employed to explore the conformational dynamics, intermolecular interactions, and thermal stability of GAG [, ]. These simulations can provide insights into the structural changes associated with different environmental conditions, such as temperature variations. Additionally, quantum chemical calculations can help determine the protonation site of GAG, providing information about its charge distribution and reactivity in different chemical environments []. These calculations can also be used to predict spectroscopic properties, aiding in the interpretation of experimental data.

Q8: How do structural modifications affect the properties of Gly-Ala-Gly?

A8: Modifying the GAG structure can significantly impact its properties. For example, incorporating GAG into larger peptides, like silk-elastin-like protein polymers (SELPs), influences self-assembly behavior and material properties []. In this context, the specific sequence and arrangement of GAG alongside other amino acid motifs within SELPs play a crucial role in determining the resulting nanostructure and mechanical properties.

Q9: What are the potential applications of Gly-Ala-Gly and its derivatives?

A9: While GAG itself might have limited direct applications, its incorporation into larger peptides and polymers holds promise in various fields. For example, SELPs containing GAG sequences are being investigated for their potential in tissue engineering, drug delivery, and the development of biocompatible materials []. The ability to control the self-assembly of these polymers by adjusting factors such as pH and ionic strength makes them promising candidates for creating nanostructured materials with tailored properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.